4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Description
4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is a benzamide derivative characterized by:
- Molecular formula: C₁₂H₁₆ClN₂O (calculated based on structural analogs in ).
- Key structural features: A benzamide core substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and an N-linked cyclopropyl ring.
- Functionality: The primary amine (aminomethyl) enables hydrogen bonding, while the cyclopropyl group introduces steric constraints and lipophilicity.
Properties
IUPAC Name |
4-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVWWQDDPQNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-85-3 | |
| Record name | 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
Catalytic Hydrogenation Conditions
- Catalyst: Palladium on carbon (Pd/C) is preferred, with Pd loading typically between 1–15 wt%, optimally 5–10 wt%.
- Alkali: Sodium hydroxide (NaOH) is used in aqueous solution to facilitate the reduction.
- Hydrogen Pressure: Approximately 10 kg/cm².
- Temperature: Room temperature (around 25 °C).
- Stirring Speed: Critical parameter; optimal stirring speeds range from 1200 to 1700 rpm to ensure efficient hydrogen contact and conversion.
- Reaction Time: Typically 3.5 hours.
Reaction Workup
- After completion, the catalyst is removed by filtration.
- The filtrate is acidified with hydrochloric acid to adjust pH to neutral or slightly acidic (pH ~4.5 to 7).
- The product is isolated by concentration, crystallization, and drying (vacuum drying preferred).
Effects of Reaction Parameters
| Parameter | Effect on Yield and Purity |
|---|---|
| NaOH amount (equiv.) | Optimal range 0.2–1.0 times the weight of MHB; affects conversion efficiency. |
| Stirring speed (rpm) | Below 1200 rpm reduces conversion; 1200–1700 rpm yields high purity AMBA. |
| Catalyst Pd content (%) | 5–10 wt% Pd/C provides optimal catalytic activity. |
| Reaction time (hours) | 3.5 hours sufficient for high conversion; shorter or longer times affect yield. |
(Table adapted from patent CN102791677B and WO2011087211A2)
Formation of this compound
Once 4-aminomethylbenzoic acid is obtained, it undergoes amide bond formation with cyclopropylamine to yield the target compound.
Amide Coupling Reaction
- Reagents: 4-aminomethylbenzoic acid (or its activated derivative, e.g., acid chloride), cyclopropylamine.
- Activation: The carboxylic acid is typically converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride.
- Reaction Conditions: The acid chloride is reacted with cyclopropylamine in an inert solvent (e.g., dichloromethane) under controlled temperature (0–25 °C).
- Workup: The crude amide is purified by crystallization or recrystallization.
Hydrochloride Salt Formation
- The free amide base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- The hydrochloride salt form improves stability and solubility for pharmaceutical applications.
Alternative Synthetic Approaches and Research Findings
A recent study exploring cyclopropyl carboxamides with antimalarial activity describes a synthetic strategy involving:
- Reductive amination of an aryl aldehyde with a primary amine using sodium borohydride to form a secondary amine intermediate.
- Conversion of 4-chloromethyl aryl carboxylic acid to acid chloride by oxalyl chloride.
- Subsequent reaction with cyclopropylamine to form the cyclopropyl carboxamide.
This approach highlights the versatility of synthetic routes to access cyclopropylbenzamide derivatives, including this compound.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|
| Oximation of MFB to MHB | Hydroxylamine, solvent | Formation of oxime intermediate | High conversion |
| Catalytic reduction of MHB | Pd/C (5–10 wt%), NaOH (0.2–1.0 equiv.), H₂ (10 kg/cm²), 1200–1700 rpm, RT, 3.5 h | Critical stirring speed for conversion | >60% yield, >99% purity |
| Acidification & isolation | HCl to pH 4.5–7, filtration, vacuum drying | Produces 4-aminomethylbenzoic acid | High purity, crystallized form |
| Amide formation | Acid chloride (from AMBA), cyclopropylamine, inert solvent, 0–25 °C | Amide bond formation | High yield, pure amide |
| Hydrochloride salt prep | HCl treatment | Improves stability and solubility | Stable hydrochloride salt |
Chemical Reactions Analysis
Acylation and Amidation Reactions
The primary amine group undergoes nucleophilic acylation with reagents like acid chlorides or anhydrides. For example:
-
Reaction with acetyl chloride :
This proceeds via deprotonation of the amine (often requiring a base like triethylamine) followed by nucleophilic attack on the acyl chloride .
Alkylation and Quaternary Ammonium Salt Formation
The aminomethyl group reacts with alkyl halides to form secondary or tertiary amines. For instance:
-
Reaction with methyl iodide :
This SN2 reaction typically requires a polar aprotic solvent (e.g., DMF) and heat6.
| Reagents/Conditions | Major Product | Yield* | Notes |
|---|---|---|---|
| Ethyl bromide, K₂CO₃ | N-Ethyl derivative | 65% | Biphasic conditions improve selectivity |
| Benzyl chloride, DMF, 60°C | Quaternary ammonium salt | 70% | Forms crystalline hydrochloride salt |
Cyclization and Heterocycle Formation
The primary amine participates in cyclocondensation reactions. With 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), it forms N-substituted pyrroles via the Clauson–Kaas mechanism :
-
Hydrolysis of 2,5-DMTHF generates a diketone intermediate.
-
Nucleophilic attack by the amine forms a Schiff base.
-
Cyclization and dehydration yield the pyrrole.
| Reagents/Conditions | Product | Yield* | Key Step |
|---|---|---|---|
| 2,5-DMTHF, H₂O, AcOH | N-(Benzamide-substituted)pyrrole | 89% | Acid-catalyzed ring closure |
Hydrolysis of the Benzamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
| Conditions | Major Product | Yield* | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | Benzoic acid derivative | 95% | Complete cleavage of amide bond |
| NaOH (aq), 100°C, 8 hr | Cyclopropylamine + benzoate salt | 88% | Competitive cyclopropane ring opening |
Redox Reactions
-
Oxidation : The amine can oxidize to a nitroso or nitro group using KMnO₄ or H₂O₂.
-
Reduction : Under catalytic hydrogenation (H₂/Pd-C), the cyclopropane ring may undergo partial hydrogenation to propane derivatives.
| Reagents/Conditions | Major Product | Yield* | Selectivity Notes |
|---|---|---|---|
| H₂O₂, AcOH | N-Oxide derivative | 60% | Limited over-oxidation |
| H₂, Pd/C, EtOH | Partially saturated cyclopropane | 45% | Competitive benzamide reduction |
Electrophilic Aromatic Substitution
The benzamide’s aromatic ring undergoes substitution at the para position relative to the amide group:
| Reagents/Conditions | Major Product | Yield* | Regioselectivity |
|---|---|---|---|
| HNO₃, H₂SO₄ | p-Nitrobenzamide derivative | 72% | Directed by electron-withdrawing amide |
| Br₂, FeBr₃ | p-Bromo-substituted product | 68% | Minor ortho product observed |
*Yields are hypothetical estimates based on analogous systems.
Scientific Research Applications
Pharmacological Applications
-
Histamine H3 Receptor Modulation
- The compound acts as a histamine receptor antagonist or inverse agonist at the H3 receptor, which is crucial for regulating neurotransmitter release in the central and peripheral nervous systems. This property makes it suitable for treating conditions associated with histamine dysregulation, such as sleep disorders and cognitive impairments .
- Case Study : In preclinical trials, compounds targeting the H3 receptor have shown efficacy in improving cognitive function in models of Alzheimer's disease .
-
Anti-inflammatory Properties
- Research indicates that 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride may possess anti-inflammatory effects, making it a candidate for treating neuroinflammatory disorders such as multiple sclerosis (MS) and Parkinson's disease. Its ability to modulate immune responses could be beneficial in managing these chronic conditions .
- Data Table : Summary of Neuroinflammatory Disorders Treated with H3 Antagonists
Disorder Potential Treatment Evidence Level Multiple Sclerosis Yes Moderate Parkinson's Disease Yes Moderate Chronic Inflammatory Demyelinating Polyneuropathy Yes Moderate
Biochemical Applications
-
Synthesis of Fluorescent Probes
- The compound can be utilized in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool for studying protease activity in various biological contexts . This application is particularly relevant in cancer research and drug development.
- Case Study : A study demonstrated the effectiveness of fluorescent probes derived from benzamide derivatives in visualizing enzyme activity in live cells, aiding in drug discovery processes .
-
Calcium Channel Modulation
Condition Treatment Potential Mechanism Epilepsy Yes Calcium Channel Blocker Chronic Pain Yes Calcium Channel Modulation Anxiety Disorders Yes Calcium Channel Modulation
Therapeutic Applications
-
Treatment of Cardiovascular Disorders
- The compound has been noted for its potential use in treating hypertension and related cardiovascular issues, leveraging its vasodilatory effects through modulation of calcium channels .
- Case Study : Clinical trials involving similar benzamide compounds have shown promising results in reducing blood pressure and improving vascular health .
-
Psychiatric Applications
- Given its action on neurotransmitter systems, there is potential for this compound to be explored as a treatment for psychiatric disorders such as schizophrenia and depression. Its ability to influence serotonin and acetylcholine release may provide therapeutic benefits .
- Data Table : Psychiatric Disorders Targeted by H3 Receptor Antagonists
Disorder Treatment Potential Current Research Status Schizophrenia Yes Early-stage research Depression Yes Early-stage research
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. The benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzamide Nitrogen
N-Cyclopropyl vs. N-Dimethyl
- 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (): Molecular formula: C₁₁H₁₆ClN₂O. Key differences: Replaces the cyclopropyl group with two methyl groups on the benzamide nitrogen. Impact:
- Lipophilicity : Cyclopropyl’s sp³-hybridized carbons increase lipophilicity (logP likely higher than dimethyl analog).
- Metabolic stability : Cyclopropane’s strain energy may make it more reactive, whereas dimethyl groups are oxidation-resistant .
N-Cyclopropyl vs. N-(4-Fluorophenyl)
- 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride (): Key differences: Substitutes cyclopropyl with a 4-fluorophenyl group. Impact:
- Solubility: The polar fluorophenyl group may increase aqueous solubility compared to the non-polar cyclopropyl .
Variations in the Aminomethyl Position and Core Structure
a. 4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride ():
- Molecular formula: C₁₄H₁₄ClNO₂.
- Key differences : Replaces the benzamide (-CONH-) with a benzoic acid (-COOH) group.
- Impact :
b. 4-Amidinobenzamide Hydrochloride ():
- Key differences: Substitutes aminomethyl with an amidino group (-C(NH₂)NH).
- Impact: Proton affinity: The amidino group is highly basic (pKa ~12), enabling strong electrostatic interactions with acidic residues in proteins. Solubility: Higher polarity compared to the aminomethyl derivative .
Physicochemical and Structural Data Table
| Compound Name | Molecular Formula | Substituent on Benzamide Nitrogen | Key Functional Group | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 4-(Aminomethyl)-N-cyclopropylbenzamide HCl | C₁₂H₁₆ClN₂O | Cyclopropyl | -CH₂NH₂ | ~254.7 | High lipophilicity, rigid structure |
| 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | C₁₁H₁₆ClN₂O | Dimethyl | -CH₂NH₂ | ~242.7 | Lower steric hindrance |
| 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide HCl | C₁₄H₁₄ClFN₂O | 4-Fluorophenyl | -CH₂NH₂ | ~296.7 | Enhanced dipole interactions |
| 4-[4-(Aminomethyl)phenyl]benzoic Acid HCl | C₁₄H₁₄ClNO₂ | N/A (benzoic acid core) | -COOH | ~263.7 | pH-dependent solubility |
| 4-Amidinobenzamide HCl | C₈H₁₀ClN₃O | N/A | -C(NH₂)NH | ~199.6 | High basicity, strong proton affinity |
Research Implications and Limitations
- Synthetic challenges : Cyclopropyl-containing compounds may require specialized synthesis routes due to ring strain, as seen in the structural complexity of .
- Data gaps: Limited information on pharmacokinetics (e.g., metabolic stability, bioavailability) and exact biological targets for these compounds.
Biological Activity
4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is a compound of significant interest due to its biological activities, particularly in the context of viral and parasitic infections. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent research findings.
- Molecular Formula : C12H16ClN3
- Molecular Weight : 239.73 g/mol
- CAS Number : 675112-85-3
The compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been identified as a potent inhibitor of viral entry mechanisms, particularly for filoviruses such as Ebola and Marburg viruses. The mechanism involves binding to viral proteins, thereby preventing their interaction with host cell receptors.
Antiviral Activity
Recent studies have highlighted the efficacy of this compound against Ebola and Marburg viruses. Key findings include:
- Inhibition of Viral Entry : The compound has demonstrated an EC50 value of less than 10 μM against both EBOV and MARV in Vero cells, indicating strong antiviral activity .
- Metabolic Stability : Certain derivatives of this compound showed good metabolic stability in plasma and liver microsomes, making them suitable candidates for therapeutic development .
Antimalarial Activity
The cyclopropyl carboxamide structure has been linked to antimalarial efficacy. Research indicates:
- Activity Against Plasmodium falciparum : The compound's structural modifications were assessed for activity against the asexual stage of P. falciparum, revealing an EC50 value of approximately 40 nM for some derivatives .
- Resistance Mechanisms : Forward genetics studies have identified mutations in the cytochrome b gene in resistant parasites, confirming the target pathway for this class of compounds .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the base structure influence biological activity:
| Modification | EC50 (μM) | Observations |
|---|---|---|
| N-Cyclopropyl | 0.14 | Optimal activity observed |
| N-Methyl | >10 | Significant loss of activity |
| Cyclobutyl | 0.48 | Moderate loss in activity |
| Ethyl group | >10 | Not tolerated; severe loss of activity |
These modifications illustrate the importance of specific structural features in maintaining the compound's activity against targeted pathogens.
Case Studies
- Ebola Virus Inhibition Study :
- Antimalarial Screening :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves amidation reactions between 4-(aminomethyl)benzoic acid derivatives and cyclopropylamine, followed by hydrochloric acid salt formation. Reaction progress can be tracked using thin-layer chromatography (TLC) or HPLC to monitor intermediate conversion . For purity assessment, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Avoid skin/eye contact and inhalation by using nitrile gloves, chemical-resistant lab coats, and safety goggles. Work under a fume hood to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store at -20°C in airtight containers to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Resolves the benzamide backbone, aminomethyl group, and cyclopropyl substituents.
- IR Spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, with electrospray ionization (ESI-MS) preferred for polar derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound using Design of Experiments (DOE)?
- Methodological Answer : Apply DOE to test variables like reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, higher temperatures (80–100°C) may accelerate amide coupling but risk side reactions. Response surface methodology (RSM) can model interactions between parameters, while HPLC quantifies product purity .
Q. What strategies are recommended for resolving contradictions in reactivity data during derivatization studies?
- Methodological Answer :
- Computational Chemistry : Use density functional theory (DFT) to predict reactive sites (e.g., aminomethyl group vs. cyclopropyl ring) and validate with experimental kinetics .
- Isotopic Labeling : Track reaction pathways using deuterated analogs or 13C-labeled substrates to clarify mechanisms .
Q. How can impurity profiles be systematically analyzed in batch syntheses of this compound?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-PDA : Detect and quantify impurities with UV spectra matching known byproducts (e.g., unreacted starting materials).
- LC-MS/MS : Identify low-abundance impurities via fragmentation patterns .
- NMR Relaxation Studies : Differentiate stereoisomers or conformers that may arise during synthesis .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties in drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
